4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid
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Overview
Description
4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid is an organic compound that features both an amino group and a methoxyphenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds through a condensation mechanism, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets within proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxyphenol: Shares the methoxyphenyl group but lacks the butanoic acid backbone.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
4-Amino-2-(4-methoxyphenyl)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a methoxyphenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
5468-16-6 |
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Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-amino-2-(4-methoxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-8-4-2-7(3-5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H2,12,13)(H,14,15) |
InChI Key |
DCRYCSHWUVYXNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N)C(=O)O |
Origin of Product |
United States |
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